molecular formula C7H7BrN2O2 B12125470 3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid

3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid

Cat. No.: B12125470
M. Wt: 231.05 g/mol
InChI Key: WWWNQHSOXIFOKJ-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to a pyrroloimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid typically involves the bromination of a pyrroloimidazole precursor followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde .

Mechanism of Action

The mechanism of action of 3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid

InChI

InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)9-4-2-1-3-10(4)6/h1-3H2,(H,11,12)

InChI Key

WWWNQHSOXIFOKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)C(=O)O

Origin of Product

United States

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